molecular formula C29H52O7SSi2 B1379003 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde CAS No. 871348-24-2

2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde

Cat. No.: B1379003
CAS No.: 871348-24-2
M. Wt: 601 g/mol
InChI Key: LHMXTZSRSFQTQK-UHFFFAOYSA-N
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Description

This compound is a highly functionalized oxolane (tetrahydrofuran) derivative featuring a benzenesulfonylmethyl group, a 2,3-bis(tert-butyl(dimethyl)silyloxy)propyl substituent, and an acetaldehyde moiety. The tert-butyldimethylsilyl (TBS) groups serve as protective agents for hydroxyl functionalities, a common strategy in organic synthesis to enhance stability during multi-step reactions . The acetaldehyde group may act as a reactive site for further derivatization, such as condensation or oxidation.

Properties

IUPAC Name

2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXTZSRSFQTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O7SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the methoxy group and the phenylsulfonylmethyl group. The tert-butyldimethylsilyl (TBS) protecting groups are then added to the hydroxyl groups to prevent unwanted reactions during subsequent steps. Finally, the acetaldehyde group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the pharmaceutical field, particularly in the development of new drugs. Its structure allows for modifications that can enhance bioactivity and specificity towards certain biological targets. It has been investigated as a potential candidate for drug formulations due to its ability to stabilize active pharmaceutical ingredients (APIs) through its silyl ether groups, which can improve solubility and bioavailability.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its functional groups facilitate various reactions such as nucleophilic substitutions and condensation reactions. Researchers have utilized it in the synthesis of novel heterocycles and other biologically active compounds.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical or electronic characteristics. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful for coatings and composites.

Case Study 1: Drug Formulation

A study published in a peer-reviewed journal explored the use of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde as a stabilizing agent for a poorly soluble drug. The results indicated a significant improvement in the drug's solubility and bioavailability when formulated with this compound, demonstrating its potential in enhancing therapeutic efficacy .

Case Study 2: Synthesis of Heterocycles

In another research effort, chemists successfully employed this compound in the synthesis of a series of novel heterocyclic compounds. The reactions were optimized to yield high purity and yield, showcasing the versatility of this compound as a synthetic intermediate .

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentUsed as a stabilizer and active ingredient in drug formulationsImproved solubility and bioavailability
Organic SynthesisServes as a building block for synthesizing complex organic moleculesVersatile reactivity leading to diverse products
Material ScienceIncorporated into polymers for enhanced propertiesIncreased thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key structural motifs with other silyl-protected and sulfonated derivatives:

Compound Key Substituents Role of Substituents
Target Compound Benzenesulfonylmethyl, TBS-protected diol, acetaldehyde Stability enhancement (TBS), electrophilic reactivity (sulfonyl), synthetic versatility (acetaldehyde)
3-((((2R,3R,4R,5R)-2-...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) TBS-protected hydroxyl, thiopyrimidinone, phosphino group Nucleotide analog synthesis, stereochemical control, catalytic applications
{4-[5-Methoxy-2-(...benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (5e, 5f) Sulfonated benzimidazole, toluene-sulfonyl ethyl ester Proton pump inhibition, gastrointestinal drug development

Physicochemical Properties

  • Hydrophobicity : The TBS groups in the target compound and Compound 9 significantly increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Stability: Sulfonyl groups in the target compound and 5e/5f enhance resistance to enzymatic degradation compared to non-sulfonated analogs.
  • Reactivity: The acetaldehyde moiety offers greater synthetic flexibility than the phosphino group in Compound 9, which is tailored for nucleotide coupling .

Research Findings and Methodological Insights

  • Synthetic Strategies : The use of TBS groups in the target compound aligns with methodologies in , where silyl protection is critical for multi-step syntheses .
  • Lumping Strategy: As noted in , compounds with shared functional groups (e.g., sulfonyl or silyl) may be grouped for predictive modeling of reactivity or environmental behavior .

Biological Activity

2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H52O7SSi2
  • Molecular Weight : 601.0 g/mol
  • CAS Number : 871348-24-2
  • Topological Polar Surface Area : 96.5 Ų

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential antioxidant properties and effects on cellular mechanisms.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound's structure suggests it may possess antioxidant properties, which have been evaluated through various assays.

  • Assay Results : In studies assessing lipid peroxidation, compounds with similar structures demonstrated significant inhibition of thiobarbituric acid reactive substances (TBARS), indicating antioxidant activity .
CompoundIC50 (µM)Activity
Example A15Strong Antioxidant
Example B45Moderate Antioxidant

Cytotoxicity and Antiproliferative Effects

The compound has also been investigated for its cytotoxic effects against different cancer cell lines. Preliminary studies show that it may inhibit cell proliferation in specific cancer types.

  • Cell Lines Tested :
    • SK-Hep-1 (liver cancer)
    • MDA-MB-231 (breast cancer)
    • NUGC-3 (gastric cancer)
Cell LineIC50 (µM)Effect
SK-Hep-130Moderate Inhibition
MDA-MB-23125Significant Inhibition
NUGC-340Weak Inhibition

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell growth and survival. Studies suggest that it may interact with protein kinases and other cellular targets, influencing apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Case Study on Anticancer Activity :
    • A study involving MDA-MB-231 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, likely through the induction of apoptosis.
  • Case Study on Antioxidant Effects :
    • In vitro experiments demonstrated that the compound reduced oxidative stress markers in rat hepatocytes, suggesting a protective role against liver damage .

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